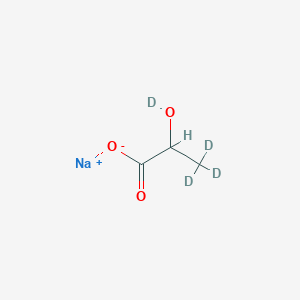
Sodium DL-lactate-D4
Descripción general
Descripción
Sodium DL-lactate-D4: is a deuterium-labeled compound, specifically the sodium salt of DL-lactic acid. It is used primarily in scientific research as a stable isotope-labeled compound. The deuterium labeling allows for the tracking and quantification of metabolic processes in various biochemical and pharmacokinetic studies .
Aplicaciones Científicas De Investigación
Sodium DL-lactate-D4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to track the conversion of lactate in biochemical pathways.
Biology: Employed in studies of cellular metabolism and energy production.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new materials and chemical processes
Mecanismo De Acción
Lactate, from which Sodium DL-lactate-D4 is derived, is known to play a significant role in various biochemical processes . It is the product of glycogenolysis and glycolysis . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Direcciones Futuras
Lactate, from which Sodium DL-lactate-D4 is derived, has been found to play a crucial role in energy metabolism and signaling in brain tissues under both physiological and pathological conditions . Future research could focus on the role of lactylation in the brain , and targeting the mechanisms contributing to lactic acid accumulation in sepsis and low-flow states could allow for more specific therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium DL-lactate-D4 can be synthesized through the neutralization of DL-lactic acid-D4 with sodium hydroxide. The reaction typically involves dissolving DL-lactic acid-D4 in water, followed by the gradual addition of sodium hydroxide until the pH reaches neutrality. The resulting solution is then concentrated and purified to obtain the sodium salt .
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The key steps include:
- Fermentation of a sugar source (such as corn or beets) to produce DL-lactic acid-D4.
- Neutralization of the resulting DL-lactic acid-D4 with sodium hydroxide.
- Concentration and purification of the this compound solution .
Análisis De Reacciones Químicas
Types of Reactions: Sodium DL-lactate-D4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce pyruvate-D4.
Reduction: It can be reduced to produce propionate-D4.
Substitution: this compound can undergo substitution reactions where the lactate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Pyruvate-D4.
Reduction: Propionate-D4.
Substitution: Various substituted lactate derivatives.
Comparación Con Compuestos Similares
Sodium L-lactate: The sodium salt of L-lactic acid, used similarly in metabolic studies.
Sodium D-lactate: The sodium salt of D-lactic acid, also used in metabolic research.
Sodium lactate: The sodium salt of lactic acid, commonly used in food and pharmaceutical industries.
Uniqueness: Sodium DL-lactate-D4 is unique due to its deuterium labeling, which allows for precise tracking and quantification in metabolic studies. This makes it particularly valuable in research applications where understanding the detailed metabolic pathways is crucial .
Propiedades
IUPAC Name |
sodium;3,3,3-trideuterio-2-deuteriooxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/i1D3,4D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSFWBMYFKHRBD-IOXFLNLHSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)[O-])O[2H].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 3-amino-1-isopentyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1412399.png)

![Tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1412402.png)

![tert-Butyl[(3-{[(tert-butyldimethylsilyl)oxy]-methyl}-2-nitrophenyl)methoxy]dimethylsilane](/img/structure/B1412405.png)






